4-(Cyclohexylmethyl)-3-ethylphenol
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Overview
Description
4-(Cyclohexylmethyl)-3-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-ethylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-3-ethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexylmethyl-3-ethylcyclohexanol.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
4-(Cyclohexylmethyl)-3-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)-3-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The cyclohexylmethyl and ethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylmethyl)phenol: Lacks the ethyl group, resulting in different chemical and biological properties.
3-Ethylphenol: Lacks the cyclohexylmethyl group, affecting its reactivity and applications.
Cyclohexylphenol: Similar structure but without the ethyl group, leading to variations in its chemical behavior.
Uniqueness
4-(Cyclohexylmethyl)-3-ethylphenol is unique due to the presence of both cyclohexylmethyl and ethyl groups, which confer distinct chemical and physical properties. These structural features enhance its potential for diverse applications and make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C15H22O |
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Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-3-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-13-11-15(16)9-8-14(13)10-12-6-4-3-5-7-12/h8-9,11-12,16H,2-7,10H2,1H3 |
InChI Key |
ULVWMLPQDNAGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
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